molecular formula C11H11N3O2 B11938697 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B11938697
M. Wt: 217.22 g/mol
InChI Key: SQMBBCLROQYRFT-UHFFFAOYSA-N
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Description

N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.229. It is known for its unique structure, which includes a phthalazinone core and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions generally include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Acidic catalysts like sulfuric acid may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield phthalazinone derivatives

    Reduction: Can produce dihydrophthalazinone derivatives

    Substitution: Results in various substituted phthalazinone compounds

Scientific Research Applications

N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: May inhibit certain enzymes involved in metabolic pathways

    Receptor binding: Could bind to specific receptors, altering cellular signaling pathways

Comparison with Similar Compounds

N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can be compared with other phthalazinone derivatives, such as:

    Phthalazinone: The parent compound, which lacks the acetamide group

    N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BENZAMIDE: A similar compound with a benzamide group instead of an acetamide group

The uniqueness of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE lies in its specific structure, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)12-6-10-8-4-2-3-5-9(8)11(16)14-13-10/h2-5H,6H2,1H3,(H,12,15)(H,14,16)

InChI Key

SQMBBCLROQYRFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

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